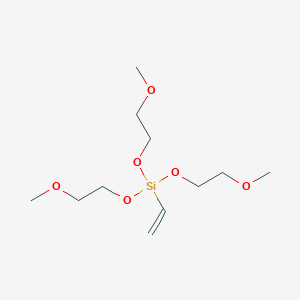
Acide 1,3,6-naphtalènetrisulfonique, sel de sodium
Vue d'ensemble
Description
Le trisulfonate de naphtalène est un composé organique appartenant à la classe des sulfonates de naphtalène. Il se caractérise par la présence de trois groupes d'acide sulfonique liés à un cycle naphtalène. Ce composé est connu pour son excellente solubilité dans l'eau et sa stabilité dans diverses conditions. Il est largement utilisé dans diverses applications industrielles, notamment comme intermédiaire de teinture et en synthèse organique.
Applications De Recherche Scientifique
Naphthalene trisulfonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Mécanisme D'action
Target of Action
1,3,6-Naphthalenetrisulfonic acid, sodium salt is primarily used as an anionic chromophore . A chromophore is a part of a molecule responsible for its color. In the context of this compound, it is used in capillary electrophoresis .
Mode of Action
The compound interacts with its targets by acting as an anionic dopant for the polymerization of pyrrole . Dopants are substances that are introduced into a system to alter its conductive properties. In this case, the compound is used to enhance the polymerization process.
Result of Action
As an anionic dopant in the polymerization of pyrrole, the compound helps stabilize the formation of polypyrrole structures . This can influence the properties of the resulting material, potentially enhancing its conductivity and stability.
Action Environment
The action of 1,3,6-Naphthalenetrisulfonic acid, sodium salt can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the reaction environment can affect the efficiency of its role as a dopant . Additionally, the compound’s stability and efficacy can be influenced by storage conditions, such as temperature and humidity .
Méthodes De Préparation
Le trisulfonate de naphtalène peut être synthétisé par une série de réactions chimiques. La voie de synthèse principale implique la sulfonation du naphtalène à l'aide d'acide sulfurique fumant. La réaction se déroule comme suit :
Sulfonation : Le naphtalène réagit avec l'acide sulfurique fumant pour former de l'acide trisulfonique de naphtalène.
Neutralisation : L'acide trisulfonique de naphtalène résultant est ensuite neutralisé avec de la chaux (oxyde de calcium) pour former le sel de calcium du trisulfonate de naphtalène.
Conversion en sel de sodium : Le sel de calcium est traité avec du carbonate de sodium pour produire le sel de sodium du trisulfonate de naphtalène.
Analyse Des Réactions Chimiques
Le trisulfonate de naphtalène subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le trisulfonate de naphtalène en d'autres dérivés.
Substitution : Les groupes d'acide sulfonique peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs et des conditions appropriés.
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le trisulfonate de naphtalène a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de colorants et d'autres composés organiques.
Mécanisme d'action
Le mécanisme d'action du trisulfonate de naphtalène implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur enzymatique, il se lie au site actif de l'enzyme, bloquant son activité. Les groupes d'acide sulfonique jouent un rôle crucial dans ce processus de liaison en interagissant avec les résidus du site actif de l'enzyme .
Comparaison Avec Des Composés Similaires
Le trisulfonate de naphtalène peut être comparé à d'autres composés similaires, tels que :
Disulfonate de naphtalène : Ce composé possède deux groupes d'acide sulfonique et est utilisé dans des applications similaires, mais peut avoir des propriétés de solubilité et de stabilité différentes.
Le trisulfonate de naphtalène est unique en raison de ses trois groupes d'acide sulfonique, qui confèrent une solubilité et une stabilité accrues par rapport à ses homologues disulfonés.
Propriétés
IUPAC Name |
naphthalene-1,3,6-trisulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBSAMLXSQCSOX-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5O9S3-3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19437-42-4 | |
| Record name | 1,3,6-Naphthalenetrisulfonic acid, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene-1,3,6-trisulphonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















